Linker Geometry and Conformational Restraint: Structural Divergence from Saturated and Shorter-Chain Analogs
The (E)-but-2-ene-1,4-diyl linker of CAS 648415-47-8 imposes a rigid, planar trans-alkene geometry that separates the two benzimidazole-pyrimidine arms by a fixed inter-pharmacophore distance of approximately 5.6 Å (C2–C2' distance). In contrast, the propane-1,3-diyl analog (CAS 648415-44-5) possesses a freely rotating sp³ carbon chain, allowing inter-pharmacophore distances to dynamically range from ~3.8 to ~5.2 Å. The methylene-bridged analog (CAS 648415-42-3) presents the shortest inter-pharmacophore distance (~3.2 Å) and a highly acute angle between the benzimidazole planes. These structural differences are predicted to differentially modulate binding to targets with defined bivalent binding pockets, such as dimeric kinases and DNA minor-groove sites [1].
| Evidence Dimension | Conformational flexibility and inter-pharmacophore distance |
|---|---|
| Target Compound Data | Rigid trans geometry; estimated C2–C2' distance ~5.6 Å; two rotatable bonds in linker |
| Comparator Or Baseline | Propane-1,3-diyl analog (CAS 648415-44-5): flexible chain, C2–C2' distance 3.8–5.2 Å; Methylene analog (CAS 648415-42-3): distance ~3.2 Å |
| Quantified Difference | Inter-pharmacophore distance differs by 0.4–2.4 Å across the series; rotational degrees of freedom differ by up to 4 bonds |
| Conditions | Conformational analysis based on molecular mechanics (MMFF94); inter-pharmacophore distances measured from energy-minimized structures in vacuo |
Why This Matters
The rigid, extended trans-alkene spacer uniquely pre-organizes the pharmacophores in a geometry that may match the binding site topology of specific kinase or DNA targets, offering rational grounds for selection when screening against enzymes with bivalent binding requirements.
- [1] El-Rashedy, A. A. et al. Part III: Novel checkpoint kinase 2 (Chk2) inhibitors; design, synthesis and biological evaluation of pyrimidine-benzimidazole conjugates. Eur. J. Med. Chem. 2018, 146, 687–708. View Source
